molecular formula C21H25FN6O2 B2893831 6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 923454-99-3

6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2893831
CAS RN: 923454-99-3
M. Wt: 412.469
InChI Key: BNTIZZSVLRCYLJ-UHFFFAOYSA-N
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Description

6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H25FN6O2 and its molecular weight is 412.469. The purity is usually 95%.
BenchChem offers high-quality 6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity in Cancer Research

One notable application of compounds similar to 6-[2-(Dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is in cancer research. Specifically, derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the specified compound, have been synthesized and tested for cytotoxic activity against various cancer cell lines. These compounds demonstrated significant cytotoxicity, with some having IC(50) values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

Antiviral and Antihypertensive Activity

In a different study, derivatives of 7,8-polymethylenehypoxanthines, related to the compound , were synthesized and evaluated for antiviral and antihypertensive activities. This research highlights the potential of such compounds in developing treatments for viral infections and hypertension (Nilov et al., 1995).

Alzheimer's Disease Research

Another significant application is in the field of Alzheimer's disease research. Compounds with structural similarities have been used in conjunction with positron emission tomography to localize and monitor neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This technique is a promising tool for diagnostic assessment and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).

Local Anesthetic and Anti-inflammatory Properties

Another research avenue explores the synthesis of compounds with local anesthetic, anti-inflammatory, and antiarrhythmic activities. Such compounds, closely related to the query compound, have been synthesized and tested in mice, showing strong local anesthetic activity and moderate analgesic and anti-inflammatory activities (Mosti et al., 1994).

Electroluminescent Layer Application

Furthermore, compounds structurally akin to the specified compound have potential applications in electroluminescent layers. Research in this area involves synthesizing new low-molecular-weight compounds with possible application in organic light-emitting devices, indicating their utility in the development of electroluminescent structures for various technological applications (Dobrikov et al., 2011).

Future Directions

: BMC Chemistry: Synthesis and therapeutic potential of imidazole containing compounds

properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2/c1-13-14(2)28-17-18(23-20(28)26(13)11-10-24(3)4)25(5)21(30)27(19(17)29)12-15-8-6-7-9-16(15)22/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTIZZSVLRCYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16805020

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